4-chloro-1H-pyrazole-3-carbonyl chloride
Overview
Description
4-chloro-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position and a carbonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrazole-3-carbonyl chloride typically involves the chlorination of 1H-pyrazole-3-carboxylic acid or its derivatives. One common method includes the reaction of 1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl2) in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or oxalyl chloride (COCl)2. The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Substitution: The chlorine atom at the 4-position can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyrazole ring.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in cross-coupling reactions, often under inert atmosphere and elevated temperatures.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.
Functionalized Pyrazoles: Resulting from electrophilic substitution reactions.
Biaryl Compounds: Produced via cross-coupling reactions.
Scientific Research Applications
4-chloro-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Employed in the design of novel materials with specific electronic and optical properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrazole-3-carbonyl chloride is largely dependent on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group can form covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The chlorine atom at the 4-position can influence the electronic properties of the pyrazole ring, affecting its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
1H-pyrazole-3-carbonyl chloride:
4-bromo-1H-pyrazole-3-carbonyl chloride: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and selectivity in chemical reactions.
Uniqueness
4-chloro-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-chloro-1H-pyrazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-3(2)4(6)9/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUJIEOVXOKTNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599112 | |
Record name | 4-Chloro-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717871-75-5 | |
Record name | 4-Chloro-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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